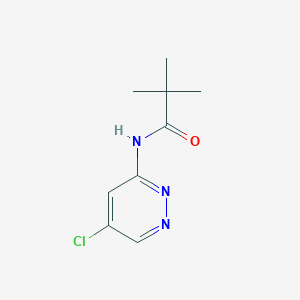
N-(5-Chloropyridazin-3-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloropyridazin-3-yl)pivalamide: is an organic compound with the molecular formula C9H12ClN3O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloropyridazin-3-yl)pivalamide typically involves the reaction of 5-chloropyridazine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(5-Chloropyridazin-3-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridazine derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different chemical and physical properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-Chloropyridazin-3-yl)pivalamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
- N-(6-Chloropyridazin-3-yl)pivalamide
- N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide
- N-(2-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide
Comparison: N-(5-Chloropyridazin-3-yl)pivalamide is unique due to its specific substitution pattern on the pyridazine ring. This substitution influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-(5-chloropyridazin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H12ClN3O/c1-9(2,3)8(14)12-7-4-6(10)5-11-13-7/h4-5H,1-3H3,(H,12,13,14) |
InChI Key |
MXCQRGKDQVTANY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=CC(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


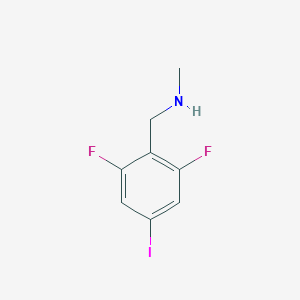
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

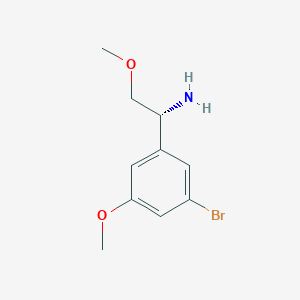
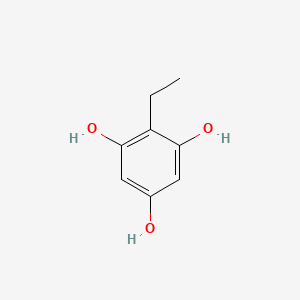
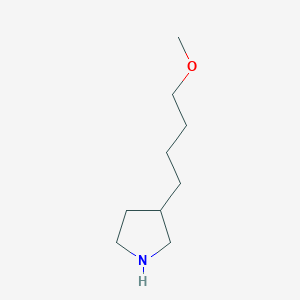

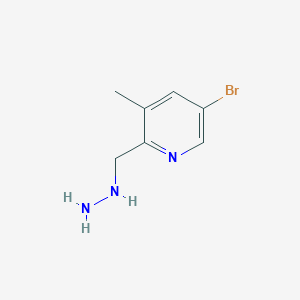
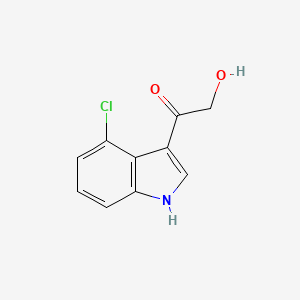

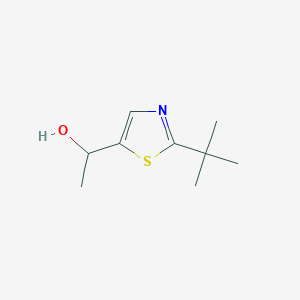
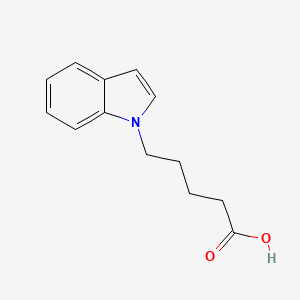
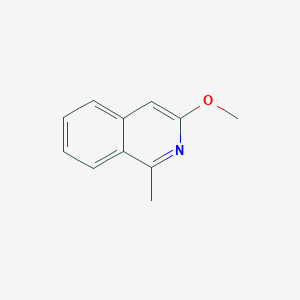
![4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)
